molecular formula C18H17F3N2O2S B15041590 N-(3-methylphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3-methylphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15041590
M. Wt: 382.4 g/mol
InChI Key: YXCNJZWVUGDTCC-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trifluoroacetamido group, a tetrahydrobenzothiophene ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoroacetamido Group: This step involves the reaction of the intermediate with trifluoroacetic anhydride under controlled conditions.

    Attachment of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group and the benzothiophene ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-1-benzothiophene-3-carboxamide
  • N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Uniqueness

N-(3-Methylphenyl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, such as the trifluoroacetamido group and the tetrahydrobenzothiophene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17F3N2O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H17F3N2O2S/c1-10-5-4-6-11(9-10)22-15(24)14-12-7-2-3-8-13(12)26-16(14)23-17(25)18(19,20)21/h4-6,9H,2-3,7-8H2,1H3,(H,22,24)(H,23,25)

InChI Key

YXCNJZWVUGDTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C(F)(F)F

Origin of Product

United States

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